
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is a chemical compound that belongs to the class of telluronium salts These compounds are characterized by the presence of a tellurium atom bonded to organic groups and a halide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide typically involves the reaction of tellurium compounds with organic halides. One common method is the reaction of tellurium tetrachloride with 2-methylpropyl and 2-propenyl halides in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired telluronium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or to elemental tellurium.
Substitution: The bromide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce elemental tellurium. Substitution reactions result in the formation of new telluronium salts with different anions.
科学的研究の応用
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism of action of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
- Telluronium, bis(2-methylpropyl)-2-propenyl-, chloride
- Telluronium, bis(2-methylpropyl)-2-propenyl-, iodide
- Telluronium, bis(2-methylpropyl)-2-propenyl-, fluoride
Uniqueness
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is unique due to its specific combination of organic groups and the bromide ion. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other telluronium salts with different halide ions. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
特性
CAS番号 |
132356-17-3 |
|---|---|
分子式 |
C11H23BrTe |
分子量 |
362.8 g/mol |
IUPAC名 |
bis(2-methylpropyl)-prop-2-enyltellanium;bromide |
InChI |
InChI=1S/C11H23Te.BrH/c1-6-7-12(8-10(2)3)9-11(4)5;/h6,10-11H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
InChIキー |
VVCMIDRQJCMYAW-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[Te+](CC=C)CC(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
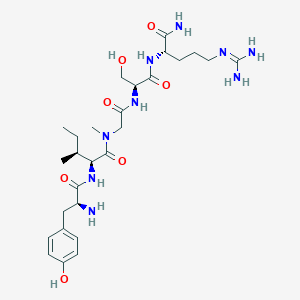
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
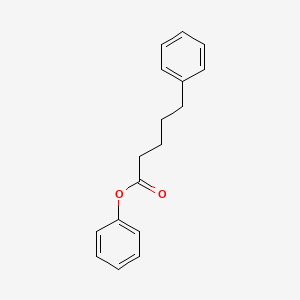
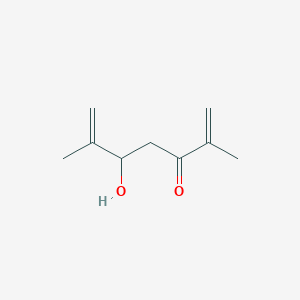


![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)

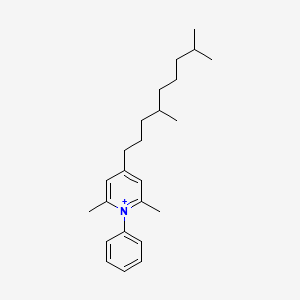
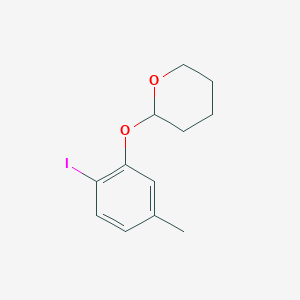
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
